(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
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Overview
Description
(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound features a boronic acid functional group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the formation of boronic esters followed by hydrolysis to yield the boronic acid. One common method is the hydroboration of alkenes or alkynes, where a boron-hydrogen bond adds across the carbon-carbon multiple bond . This reaction is usually rapid and can be carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of boronic acids often involves the use of palladium-catalyzed borylation reactions. These reactions are efficient and can be scaled up for large-scale production. The use of protective groups, such as boronic esters, allows for selective functionalization and deprotection in a single purification step .
Chemical Reactions Analysis
Types of Reactions
(1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
Chemistry
In chemistry, (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is used as a building block in organic synthesis. Its ability to form stable boronic esters makes it valuable in the synthesis of complex molecules .
Biology and Medicine
In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful in the design of protease inhibitors .
Industry
Industrially, boronic acids are used in the development of sensors and materials. Their ability to form reversible covalent bonds with diols makes them suitable for applications in carbohydrate sensing and separation .
Mechanism of Action
The mechanism of action of (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid involves its interaction with various molecular targets. In enzyme inhibition, the boronic acid group forms a reversible covalent bond with the active site serine residue, inhibiting the enzyme’s activity . This interaction is crucial in the design of drugs targeting proteases and other enzymes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acids and boronic esters, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their substituents and reactivity .
Uniqueness
What sets (1-((Benzyloxy)carbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid apart is its unique structure, which combines a tetrahydropyridine ring with a boronic acid group.
Properties
IUPAC Name |
(1-phenylmethoxycarbonyl-3,6-dihydro-2H-pyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c16-13(19-10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-6,17-18H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZUQTMEQJKQHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(CC1)C(=O)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677346 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-33-3 |
Source
|
Record name | {1-[(Benzyloxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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